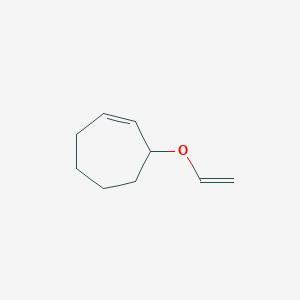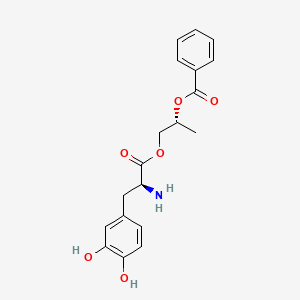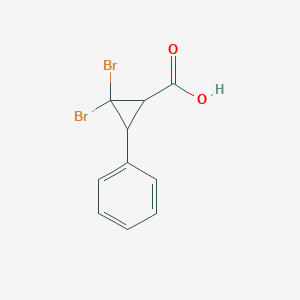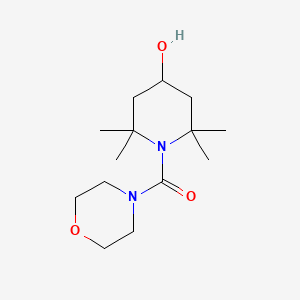![molecular formula C29H42N4 B14140689 4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile CAS No. 426226-27-9](/img/structure/B14140689.png)
4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile typically involves a diazotization-azocoupling reaction. This method starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the alkyl chain or the aromatic rings.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction would produce corresponding amines.
科学的研究の応用
4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with lipid membranes.
Industry: Utilized in the production of specialty dyes and pigments, particularly for textiles and plastics.
作用機序
The mechanism of action of 4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile involves its interaction with molecular targets through its diazenyl group and long alkyl chain. The diazenyl group can participate in electron transfer reactions, while the alkyl chain can embed into lipid membranes, affecting membrane fluidity and permeability. These interactions can influence various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzonitrile
- 4-{(E)-[4-(hexylamino)phenyl]diazenyl}benzonitrile
Uniqueness
4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid membranes and surface interactions, setting it apart from similar compounds with shorter alkyl chains .
特性
CAS番号 |
426226-27-9 |
|---|---|
分子式 |
C29H42N4 |
分子量 |
446.7 g/mol |
IUPAC名 |
4-[[4-(hexadecylamino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C29H42N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-31-27-20-22-29(23-21-27)33-32-28-18-16-26(25-30)17-19-28/h16-23,31H,2-15,24H2,1H3 |
InChIキー |
VWVBMGVPJZJOFW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)







![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)


![(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14140676.png)
![2-chloro-4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B14140677.png)
